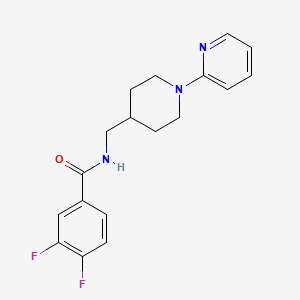

3,4-difluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O/c19-15-5-4-14(11-16(15)20)18(24)22-12-13-6-9-23(10-7-13)17-3-1-2-8-21-17/h1-5,8,11,13H,6-7,9-10,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFJBRYPOSAZAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The difluoro substitution on the benzene ring can be achieved through electrophilic aromatic substitution reactions using appropriate fluorinating agents. The piperidine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the pyridine moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzamides or piperidines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, 3,4-difluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide can be utilized as a probe to study biological processes. Its interaction with various biomolecules can provide insights into enzyme mechanisms and receptor binding.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to its activity as an inhibitor of certain enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which 3,4-difluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The fluorine atoms on the benzene ring enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The piperidine and pyridine moieties contribute to its overall activity by interacting with the active sites of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

Detailed Analysis of Structural and Functional Differences

Fluorine Substitution Patterns The target compound employs 3,4-difluoro substitutions on the benzamide ring, which balance electronegativity and steric effects. The chromenone-pyrazolopyrimidine analog includes a fluorinated chromenone core, which may enhance binding to hydrophobic pockets in enzymes (e.g., kinases) compared to the simpler benzamide scaffold of the target compound.

Linker and Heterocyclic Moieties

- The target compound ’s pyridin-2-yl-piperidine linker differs from the methyl-piperidine-pyridine group in 2,4,6-trifluoro-N-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl]benzamide . The methyl group in the latter may improve membrane permeability but reduce hydrogen-bonding capacity.

- The 4-chloro analog replaces fluorine with chlorine, increasing molecular weight and polarizability. Chlorine’s larger atomic radius could alter binding kinetics compared to fluorine.

Crystallographic and Conformational Insights

- The 4-chloro analog adopts a chair conformation in its piperidine ring, stabilized by intramolecular hydrogen bonds (N-H···O and C-H···O). This contrasts with the target compound’s likely flexible pyridin-2-yl-piperidine linker, which may adopt multiple conformations in solution.

Pharmacological Implications Fluorinated analogs (target compound and 2,4,6-trifluoro derivative ) are expected to exhibit enhanced blood-brain barrier penetration compared to chlorinated or non-halogenated counterparts .

Biological Activity

3,4-Difluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is a fluorinated organic compound notable for its complex structure and potential biological applications. The compound features a benzamide core with difluoro substitution and a piperidine ring linked to a pyridine moiety, which enhances its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A benzamide core

- Difluoro substitutions at the 3 and 4 positions

- A piperidine ring connected to a pyridine moiety

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The presence of fluorine atoms enhances its binding affinity to various enzymes and receptors, potentially modulating critical biological pathways. The piperidine and pyridine groups contribute to the overall activity by facilitating interactions at the active sites of target molecules.

Antiparasitic Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiparasitic properties. For example, research on related scaffolds has shown efficacy against malaria parasites by targeting the PfATP4 protein, which is crucial for parasite survival. These findings suggest that modifications in the molecular structure can enhance both solubility and metabolic stability while maintaining antiparasitic activity .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The difluorobenzamide structure allows it to act on specific enzymes involved in disease pathways. For instance, studies indicate that similar compounds can inhibit RET kinases, which are implicated in cancer progression . The inhibition of these enzymes could lead to reduced cell proliferation in cancerous tissues.

Case Studies and Data Tables

Several studies have focused on optimizing the pharmacological properties of compounds related to this compound. Below is a summary table showcasing the biological activities and characteristics of various analogs:

| Compound Name | Activity Type | IC50 (µM) | Solubility (µM) | Remarks |

|---|---|---|---|---|

| Compound A | RET Kinase Inhibitor | 0.19 | 5 | High potency against RET |

| Compound B | Antimalarial | 0.038 | 31 | Effective against PfATP4 |

| Compound C | Antiparasitic | 0.177 | 90 | Moderate activity |

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for 3,4-difluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core Piperidine-Pyridine Synthesis : React pyridin-2-amine with a piperidin-4-ylmethane precursor under Buchwald-Hartwig coupling conditions to form the 1-(pyridin-2-yl)piperidine scaffold .

Benzamide Coupling : The benzamide moiety is introduced via amide bond formation between 3,4-difluorobenzoic acid and the piperidine-methylamine intermediate. Carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF are commonly used .

Optimization :

- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency.

- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling yields .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity .

Basic: How is the structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (HRMS) : Validate molecular weight (expected m/z ~387.4 for [M+H]⁺) .

- X-ray Crystallography : Determine crystal packing and intermolecular interactions (e.g., hydrogen bonds between amide groups and pyridine N-atoms) .

Basic: What in vitro assays are recommended for preliminary biological screening?

Methodological Answer:

- Cytotoxicity Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Target Engagement :

- Fluorescence Polarization : Measure binding affinity to kinases or GPCRs (common targets for piperidine-benzamide derivatives) .

- Enzyme Inhibition : Test inhibitory activity against acetylcholinesterase or carbonic anhydrase isoforms .

- Solubility and Stability : Perform HPLC-UV at physiological pH (7.4) to evaluate chemical stability over 24 hours .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

-

Scaffold Modifications :

-

Functional Group Additions :

-

Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with targets like serotonin receptors .

Advanced: What strategies are effective for identifying and validating biological targets?

Methodological Answer:

- Chemoproteomics :

- Photoaffinity Labeling : Incorporate a photo-crosslinker (e.g., diazirine) into the compound to capture interacting proteins in live cells .

- Pull-Down Assays : Combine with LC-MS/MS to identify bound proteins (e.g., kinases, phosphatases) .

- CRISPR-Cas9 Knockout : Validate target relevance by knocking out candidate genes and assessing loss of compound efficacy .

- Animal Models : Use zebrafish or murine models to evaluate in vivo target engagement (e.g., pharmacokinetic/pharmacodynamic profiling) .

Advanced: How should researchers address contradictions in experimental data (e.g., divergent bioactivity across assays)?

Methodological Answer:

- Troubleshooting Workflow :

- Replicate Experiments : Confirm reproducibility under identical conditions (solvent, temperature, cell passage number) .

- Assay Validation :

- Include positive/negative controls (e.g., staurosporine for cytotoxicity assays).

- Standardize cell culture media (e.g., FBS lot variations can alter results) .

3. Data Analysis : - Apply statistical rigor (e.g., ANOVA with post-hoc tests for IC₅₀ comparisons).

- Use cheminformatics tools (e.g., PCA) to correlate structural features with assay outcomes .

- Mechanistic Studies :

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to resolve discrepancies in affinity measurements .

Safety and Handling: What precautions are necessary for laboratory handling?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosolized particles .

- Waste Disposal : Collect in halogen-resistant containers for incineration by licensed facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.